molecular formula C21H25N7O B6459433 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2347602-90-6

2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6459433
CAS No.: 2347602-90-6
M. Wt: 391.5 g/mol
InChI Key: ZHQHFNBPFHSOFN-UHFFFAOYSA-N
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Description

The compound “2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core are a pyrimidine ring, a morpholine ring, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the morpholine, piperazine, pyrimidine, and quinoxaline rings would likely result in a molecule with multiple potential sites for hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitrogen atoms in the rings could potentially act as nucleophiles in reactions. Additionally, the compound could undergo reactions typical of aromatic systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen-containing rings could make the compound relatively polar, influencing its solubility in various solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Compounds with similar structures are often studied for their potential medicinal properties. Therefore, future research could explore the biological activity of this compound and its potential uses in medicine .

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrimidine derivatives are known to play roles in various biological processes, including DNA synthesis and signal transduction

Pharmacokinetics

Its molecular weight (found to be 19424 ) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well absorbed in the gastrointestinal tract. The presence of the morpholinyl group may also enhance its solubility, potentially improving its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it may have potential antiviral, anti-inflammatory, or anticancer activities, similar to other indole and pyrimidine derivatives . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by storage temperature, as suggested by the recommended storage conditions in a refrigerator . Additionally, the compound’s efficacy could be influenced by the pH of its environment, as pH can affect the ionization state of the compound, potentially altering its interactions with its targets.

Biochemical Analysis

Biochemical Properties

2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with non-receptor protein-tyrosine kinases, which are essential in regulating cell migration, adhesion, and the reorganization of the actin cytoskeleton . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the formation and disassembly of focal adhesions, which are critical for cell movement and stability . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been found to bind to the active sites of certain kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in pyrimidine metabolism, leading to changes in the levels of specific metabolites . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

4-[2-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-16-23-19(14-20(24-16)28-10-12-29-13-11-28)26-6-8-27(9-7-26)21-15-22-17-4-2-3-5-18(17)25-21/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHFNBPFHSOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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